

6-Chloro-5-cyanopicolinic acid literature review

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **6-Chloro-5-cyanopicolinic acid**

Cat. No.: **B1424136**

[Get Quote](#)

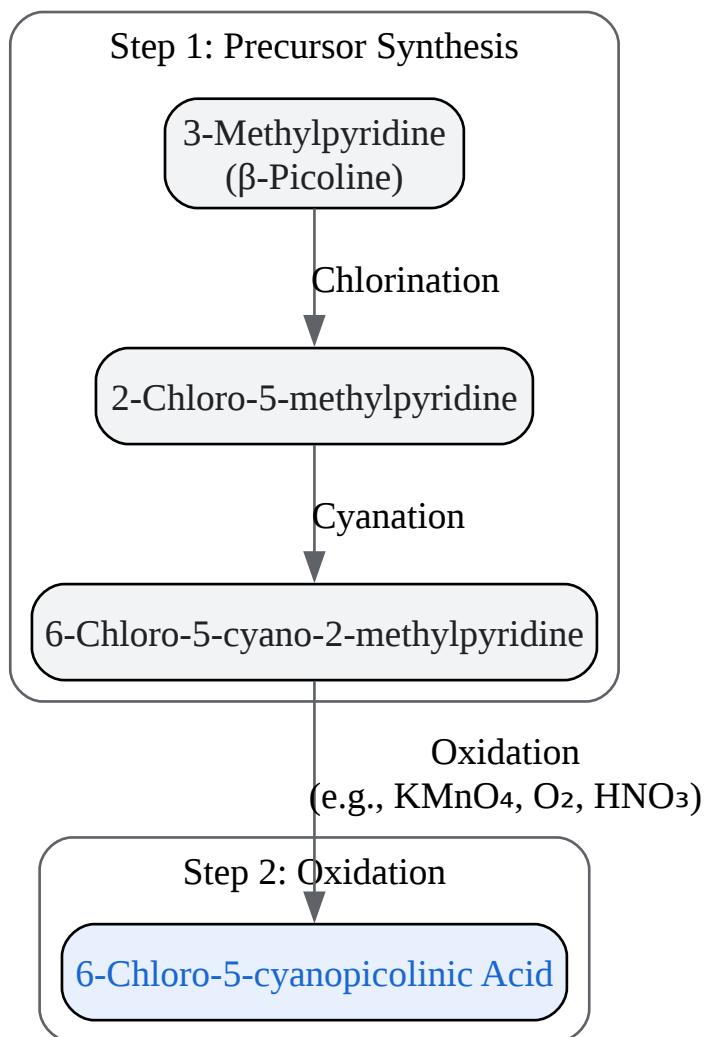
An In-depth Technical Guide to **6-Chloro-5-cyanopicolinic Acid**: Synthesis, Reactivity, and Applications

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **6-chloro-5-cyanopicolinic acid**, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development and agrochemical synthesis. We will delve into its synthesis, explore the reactivity of its key functional groups, detail its applications, and outline methods for its characterization, grounding our discussion in established chemical principles and field-proven insights.

Introduction: A Versatile Heterocyclic Scaffold

6-Chloro-5-cyanopicolinic acid is a substituted pyridine derivative whose structural arrangement—featuring a carboxylic acid, a chloro leaving group, and a cyano moiety—makes it a highly versatile intermediate in organic synthesis.^[1] The pyridine core is a common motif in bioactive molecules, and the specific combination of functional groups on this scaffold allows for sequential, regioselective modifications, enabling the construction of complex molecular architectures. Its primary value lies in its role as a starting material for pharmaceuticals and agrochemicals, where its structure can be elaborated to target specific biological pathways.^[1] ^[2]


Physicochemical & Structural Properties

The fundamental properties of **6-chloro-5-cyanopicolinic acid** are summarized below. These properties are essential for designing reaction conditions, purification strategies, and formulation approaches.

Property	Value	Source(s)
CAS Number	53234-56-3	[3]
Molecular Formula	C ₇ H ₅ CIN ₂ O ₂	[3]
Molecular Weight	182.56 g/mol	[3]
Boiling Point	407°C (at 760 mmHg, predicted)	[3]
Storage Conditions	2-8°C, store under inert gas	[3]

Synthesis of 6-Chloro-5-cyanopicolinic Acid

While specific, peer-reviewed syntheses for **6-chloro-5-cyanopicolinic acid** are not extensively detailed in readily available literature, a logical and efficient synthetic route can be constructed based on established pyridine chemistry. The most common and industrially viable method for producing picolinic acids is the oxidation of the corresponding 2-methylpyridine (picoline).^{[1][4]} Therefore, a plausible pathway involves the synthesis of the 6-chloro-5-cyano-2-methylpyridine precursor, followed by its oxidation.

[Click to download full resolution via product page](#)

Caption: Plausible synthetic workflow for **6-Chloro-5-cyanopicolinic acid**.

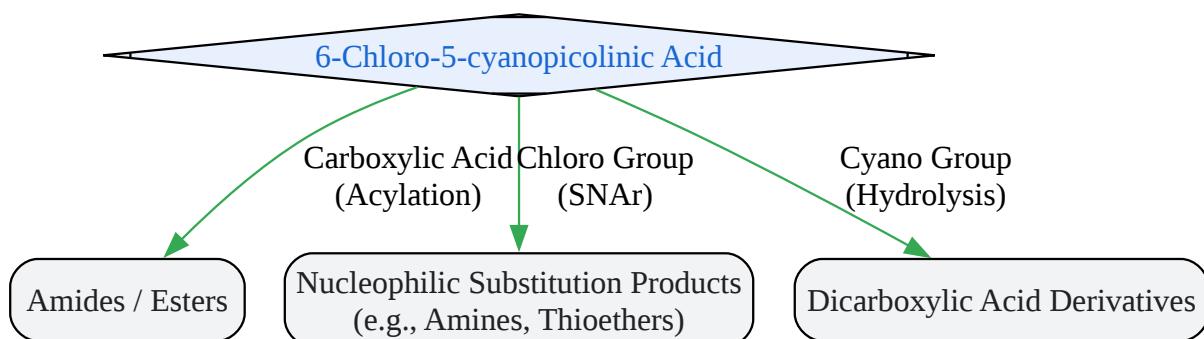
Experimental Protocol: Oxidation of a 2-Methylpyridine Precursor

This protocol is a representative example based on methods for oxidizing substituted picolines to picolinic acids.^[4] The choice of oxidant is critical; strong agents like potassium permanganate (KMnO₄) or nitric acid are effective, as are catalytic systems using oxygen.

Objective: To synthesize **6-chloro-5-cyanopicolinic acid** via oxidation of 6-chloro-5-cyano-2-methylpyridine.

Materials:

- 6-chloro-5-cyano-2-methylpyridine (1 mole equivalent)
- Potassium permanganate (KMnO₄) (approx. 3 mole equivalents)
- Water (as solvent)
- Sulfuric acid (for workup)
- Sodium bisulfite (for quenching)
- Diethyl ether or Ethyl acetate (for extraction)


Procedure:

- Reaction Setup: A solution of 6-chloro-5-cyano-2-methylpyridine is prepared in water in a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel. The mixture is heated to approximately 80°C.
- Oxidant Addition: A solution of KMnO₄ in water is added portion-wise to the heated reaction mixture. The rate of addition is controlled to maintain the reaction temperature below 100°C. The progress of the exothermic reaction is monitored by the temperature and the disappearance of the purple permanganate color.
 - Causality Insight: Portion-wise addition is crucial to manage the exothermicity of the oxidation reaction, preventing runaway reactions and improving safety and yield.
- Reaction Monitoring: The reaction is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- Workup - Quenching: After cooling to room temperature, the excess KMnO₄ is quenched by the slow addition of solid sodium bisulfite until the purple color disappears and the brown manganese dioxide (MnO₂) precipitate is evident.
- Workup - Isolation: The MnO₂ is removed by filtration. The filtrate is then acidified to a pH of ~2-3 with concentrated sulfuric acid, which protonates the carboxylate salt, causing the desired **6-chloro-5-cyanopicolinic acid** to precipitate.

- Self-Validation: The precipitation of the product upon acidification is a key validation step. The pH must be carefully controlled; excessive acidity can lead to unwanted side reactions, while insufficient acidification will result in poor yield.
- Purification: The crude solid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Chemical Reactivity and Derivatization

The synthetic utility of **6-chloro-5-cyanopicolinic acid** stems from the distinct reactivity of its three functional groups. This allows for a modular approach to building complex molecules.

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for **6-Chloro-5-cyanopicolinic acid**.

Reactions at the Carboxylic Acid Group: Acylation

The carboxylic acid is readily converted into amides, esters, or acid chlorides. Amidation, in particular, is a common strategy for linking the picolinic acid core to other molecular fragments, as seen in the synthesis of potential therapeutics.^[5]

Protocol: Synthesis of an Amide Derivative via Acylation^[5]

- Activation: To a solution of **6-chloro-5-cyanopicolinic acid** in an anhydrous solvent like Dichloromethane (DCM) or Dimethylformamide (DMF), add a coupling agent (e.g., HATU,

HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA). Stir for 15-30 minutes at room temperature to form the activated ester intermediate.

- Expertise Insight: The choice of coupling agent is critical. HATU is highly efficient but expensive. The more economical EDC/HOBt system is often sufficient, though it may require longer reaction times. Anhydrous conditions are essential to prevent hydrolysis of the activated intermediate.
- Nucleophilic Attack: Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.
- Reaction: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
- Workup: The reaction is quenched with water and the product is extracted with an organic solvent. The organic layer is washed with a mild acid (e.g., 1M HCl) to remove excess amine and base, followed by a wash with brine, dried over sodium sulfate, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel.

Reactions at the Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring is electron-deficient, and this effect is amplified by the electron-withdrawing cyano and carboxylic acid groups. This makes the carbon atom attached to the chlorine susceptible to attack by nucleophiles in an SNAr reaction.^{[6][7]} This is arguably the most powerful reaction for derivatizing this scaffold, allowing the introduction of amines, thiols, alcohols, and other groups.^[8]

Caption: The addition-elimination mechanism of an SNAr reaction.

This reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.^[9] The stability of this complex, and thus the reaction rate, is enhanced by the presence of the ortho-cyano and para-carboxyl groups.

Reactions at the Cyano Group: Hydrolysis

The nitrile (cyano) group can be hydrolyzed to a primary amide or further to a carboxylic acid under strong acidic or basic conditions, typically with heating.[\[10\]](#)[\[11\]](#) This transformation converts the starting material into a pyridine-2,5-dicarboxylic acid derivative, opening up further synthetic possibilities, such as the formation of polyamides or coordination polymers.

Applications in Research and Development

The true value of **6-chloro-5-cyanopicolinic acid** is realized in the biological activity of the molecules derived from it.

- **Pharmaceuticals:** This scaffold is a key starting material for synthesizing compounds with potential therapeutic value. For instance, it has been used to create 2,4-diaminopyrido[2,3-d]pyrimidine derivatives, which are frameworks of interest in medicinal chemistry.[\[2\]](#) Furthermore, related chloropicolinate amides have been synthesized and investigated as novel inhibitors of *Mycobacterium tuberculosis*, the bacterium responsible for tuberculosis.[\[12\]](#)
- **Agrochemicals:** The picolinic acid core is a well-established "auxin mimic" herbicide class. Modifications to this core are a major focus of agrochemical research. **6-Chloro-5-cyanopicolinic acid** serves as a building block for developing new herbicides designed to control weeds in various crops.[\[1\]](#)

Analytical Characterization

Full experimental spectra for **6-chloro-5-cyanopicolinic acid** are not widely published. However, based on its structure, a detailed prediction of its key spectroscopic features can be made, which is invaluable for reaction monitoring and quality control.

Technique	Functional Group	Expected Signature	Rationale & Reference(s)
IR Spectroscopy	Carboxylic Acid O-H	Very broad absorption, ~2500-3300 cm^{-1}	Characteristic of hydrogen-bonded O-H stretching in a carboxylic acid dimer. [12]
Nitrile C≡N		Strong, sharp absorption, ~2230-2250 cm^{-1}	This region has few other interfering signals, making it highly diagnostic for the nitrile group. [12]
Carbonyl C=O		Strong absorption, ~1710-1760 cm^{-1}	Typical stretching frequency for a carboxylic acid carbonyl. [12] [13]
^1H NMR	Carboxylic Acid H	Singlet, ~10-13 ppm	The acidic proton is highly deshielded and its signal will disappear upon addition of D_2O . [12]
Pyridine H		Doublets, ~7.5-9.0 ppm	The two protons on the pyridine ring will appear as doublets in the aromatic region, with coupling constants typical for ortho-protons.
^{13}C NMR	Carboxyl C=O	~165-185 ppm	The carbonyl carbon is significantly deshielded. [12]
Pyridine Ring C		~120-160 ppm	Four distinct signals are expected for the four carbons of the

pyridine ring bearing either a substituent or a hydrogen.

Nitrile C≡N ~115-130 ppm

The carbon of the cyano group appears in this characteristic upfield region.[\[12\]](#)

Mass Spectrometry Molecular Ion (M⁺) m/z ≈ 182 and 184

The molecular ion peak will show a characteristic ~3:1 ratio for the M⁺ and M+2 peaks due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Conclusion

6-Chloro-5-cyanopicolinic acid is a high-value synthetic intermediate defined by the strategic placement of three distinct and controllably reactive functional groups on an electron-deficient pyridine core. Its utility in constructing complex molecules for pharmaceutical and agrochemical applications is well-established. A thorough understanding of its synthesis, reactivity—particularly acylation and nucleophilic aromatic substitution—and its expected analytical signature provides researchers with the necessary foundation to leverage this versatile building block for the discovery and development of novel chemical entities.

References

- Wikipedia. (n.d.). Nucleophilic aromatic substitution.
- Deng, L., Zhong, H., & Wang, S. (2014). Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido-[2,3-d]pyrimidine Derivatives. ResearchGate.
- MySkinRecipes. (n.d.). **6-Chloro-5-cyanopicolinic acid**.
- Irvine, N. M., Cooper, D. H., & Thornburgh, S. (2008). Characterization of two hydroxytrichloropicolinic acids: application of the one-bond chlorine-isotope effect in ¹³C NMR. Magnetic Resonance in Chemistry, 46(5), 436-440.
- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- TMP Chem. (2019). Nucleophilic aromatic substitutions.
- ResearchGate. (n.d.). The IR spectra of compounds 1–6.
- Khan Academy. (n.d.). Nucleophilic aromatic substitution I (video).
- MySkinRecipes. (n.d.). **6-Chloro-5-cyanopicolinic acid.**
- Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution.
- Deng, L., Zhong, H., & Wang, S. (2014). Synthesis of 2,4-Diaminoquinazoline and 2,4-Diaminopyrido-[2,3-d]pyrimidine Derivatives. ResearchGate.
- Google Patents. (n.d.). US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions.
- Google Patents. (n.d.). EP3162796A1 - Method for producing 2-amino-6-methylnicotinic acid.
- Perreault, H., & Weber, P. M. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1933-1938.
- CrashCourse. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31.
- LibreTexts Chemistry. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles.
- ACS Publications. (2021). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for *Mycobacterium tuberculosis*. ACS Omega.
- Patsnap. (n.d.). Selective synthesis method of 2-chloro-5-methylpyridine and 2, 3-dichloro-5-methylpyridine.
- SciSpace. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.
- Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection.
- IOSR Journal. (n.d.). Comparative vibrational spectroscopic studies of 7-chloro-4- hydroxy-3-quinolincarboxylic acid based on density functional theory.
- Michigan State University. (n.d.). Derivatives of Carboxylic Acids.
- Google Patents. (n.d.). US2818378A - Oxidation of methyl-pyridines.
- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. US2818378A - Oxidation of methyl-pyridines - Google Patents [patents.google.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. 6-Chloro-5-cyanopicolinic acid [myskinrecipes.com]
- 4. CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. US5756750A - Continuous processes for the hydrolysis of cyanopyridines under substantially adiabatic conditions - Google Patents [patents.google.com]
- 11. Carboxylic acid synthesis by hydrolysis or deprotection [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [6-Chloro-5-cyanopicolinic acid literature review]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1424136#6-chloro-5-cyanopicolinic-acid-literature-review]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com